{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
CAS No.:
Cat. No.: VC16250714
Molecular Formula: C15H12N2O3S2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O3S2 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C15H12N2O3S2/c1-16-7-9(10-4-2-3-5-11(10)16)6-12-14(20)17(8-13(18)19)15(21)22-12/h2-7H,8H2,1H3,(H,18,19)/b12-6- |
| Standard InChI Key | ALNMHYLYLHNCQJ-SDQBBNPISA-N |
| Isomeric SMILES | CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Introduction
Chemical Identification and Structural Properties
{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a thiazolidine-indole hybrid characterized by a planar thiazolidinone ring conjugated to an indole moiety via a methylidene bridge. The acetic acid substituent at the 3-position of the thiazolidine ring enhances its polarity and potential for hydrogen bonding. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| PubChem CID | 1201951 |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O |
The Z-configuration of the methylidene group () is critical for maintaining planarity between the indole and thiazolidine rings, a feature that influences electronic conjugation and biological interactions.
Synthesis and Preparation
The synthesis of this compound follows a multi-step strategy involving:
-
Indole Derivative Preparation: 1-Methylindole-3-carboxaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylindole.
-
Thiazolidine Precursor Formation: 2-Thioxothiazolidin-4-one is prepared by cyclizing thiourea with chloroacetic acid.
-
Condensation Reaction: The aldehyde group of 1-methylindole-3-carboxaldehyde undergoes Knoevenagel condensation with the active methylene group of 2-thioxothiazolidin-4-one, forming the methylidene bridge.
-
Acetic Acid Functionalization: The thiazolidine nitrogen is alkylated with bromoacetic acid to introduce the carboxylate moiety.
Reaction yields depend on solvent choice (e.g., ethanol or DMF), catalysts (e.g., piperidine for condensation), and temperature control. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.
Analytical Characterization
Spectroscopic Data
-
FTIR: Key peaks include at 1710–1740 cm (thiazolidinone and acetic acid), at 1210–1240 cm, and (indole) at 3400–3450 cm.
-
H NMR (DMSO-):
-
δ 8.2 ppm (s, 1H, indole H-2)
-
δ 7.6–7.2 ppm (m, 4H, aromatic H)
-
δ 4.1 ppm (s, 2H, acetic acid )
-
δ 3.8 ppm (s, 3H, N-methyl).
-
Crystallographic Analysis
While single-crystal data for this specific compound are unavailable, related thiazolidine-acetic acid salts exhibit triclinic or monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice . For example, analogous structures show:
| Parameter | Value (Representative Example) |
|---|---|
| Crystal System | Triclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Dihedral Angle (A/B) | 52.03° (between indole and thiazolidine) |
Biological Activities and Mechanisms
Antimicrobial Activity
Thiazolidine-indole hybrids exhibit broad-spectrum antimicrobial effects. The thioxo group () disrupts bacterial cell wall synthesis by chelating essential metal ions, while the indole moiety intercalates into DNA, inhibiting replication. Preliminary studies on analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Antioxidant Capacity
Though direct evidence is lacking, structurally similar 2,4-dioxothiazolidine-5-acetic acid derivatives demonstrate DPPH radical scavenging with IC values of 18–25 µM . The acetic acid group enhances electron donation, neutralizing reactive oxygen species.
Challenges and Future Directions
-
Synthetic Optimization: Current yields (~40–50%) require improvement via microwave-assisted or flow chemistry approaches.
-
Pharmacokinetic Profiling: The compound’s logP (calculated: 1.8) suggests moderate blood-brain barrier permeability, but in vivo absorption studies are needed.
-
Targeted Delivery: Conjugation to nanoparticles or antibody-drug conjugates could mitigate potential off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume